7-Methoxyquinazolin-4(1H)-one belongs to the class of quinazolinones, which are derivatives of quinazoline. Quinazoline structures are found in various natural products and pharmaceuticals, often exhibiting significant biological activities including anticancer, antimicrobial, and anti-inflammatory effects.
The synthesis of 7-Methoxyquinazolin-4(1H)-one typically involves several key steps:
The reaction conditions, such as temperature and solvent choice, are crucial for optimizing yield and purity at each step. For example, controlling the temperature during chlorination can significantly affect the selectivity and yield of the desired chlorinated product.
The molecular formula for 7-Methoxyquinazolin-4(1H)-one is , with a molecular weight of approximately 176.17 g/mol.
Nuclear Magnetic Resonance (NMR) spectroscopy provides insights into its structure:
7-Methoxyquinazolin-4(1H)-one can participate in various chemical reactions:
These reactions allow for the modification of 7-Methoxyquinazolin-4(1H)-one to create a library of derivatives with potentially enhanced biological activities.
The mechanism by which 7-Methoxyquinazolin-4(1H)-one exerts its biological effects primarily involves inhibition of receptor tyrosine kinases such as HER-2 and epidermal growth factor receptor (EGFR).
The compound binds to these receptors, inhibiting their activity and subsequently affecting downstream signaling pathways involved in cell proliferation and survival. This action is particularly relevant in cancer therapy, where overactivity of these receptors is often implicated in tumor growth .
These properties are essential for determining how the compound can be formulated for therapeutic use or further chemical modification .
7-Methoxyquinazolin-4(1H)-one has several notable applications:
The systematic IUPAC designation for this compound is 7-methoxy-1,4-dihydroquinazolin-4-one, reflecting its reduced state at the N1-C2 position. Alternative nomenclature includes 7-methoxy-4(1H)-quinazolinone, which explicitly references the tautomeric nature of the 4-oxo functionality. The compound is registered under CAS Registry Number 16064-24-7, providing a unique identifier for chemical databases and commercial catalogs [6] [8]. Its molecular formula is C₉H₈N₂O₂, corresponding to a molecular mass of 176.17 g/mol.
Structurally, the molecule comprises:
Table 1: Fundamental Identifiers of 7-Methoxyquinazolin-4(1H)-one
Chemical Property | Specification |
---|---|
IUPAC Name | 7-Methoxy-1,4-dihydroquinazolin-4-one |
Alternative Names | 7-Methoxy-4(1H)-quinazolinone; 7-Methoxyquinazolin-4-ol |
CAS Registry Number | 16064-24-7 |
Molecular Formula | C₉H₈N₂O₂ |
Molecular Weight | 176.17 g/mol |
MDL Number | MFCD08460971 |
The carbonyl group at position 4 participates in prototropic tautomerism, establishing equilibrium between the 4-oxo (lactam) and 4-hydroxy (lactim) forms. This equilibrium significantly influences hydrogen-bonding patterns, molecular polarity, and intermolecular interactions relevant to solid-state stability and biological recognition. The methoxy substituent at C7 serves as an electron-donating group, modulating electron density throughout the conjugated system and affecting both chemical reactivity and spectroscopic properties [6] [10]. The molecule's nearly planar configuration (excluding methoxy hydrogens) facilitates stacking interactions in crystal structures and binding to biological targets.
Structural Diagram:
O ║ 1╱ ╲2 ╱ ╲ 7-OCH₃ ╱ ╲N═══════C ╱ ╲ ║ C═════════C─────C ╲ ╱ │ ╲ ╱ │ ╲ ╱ │ N─C C 3 │ │ H │
Quinazoline derivatives trace their origins to natural product chemistry, with over 200 naturally occurring quinazoline alkaloids identified from plant sources. These include vasicinone (Peganum harmala), febrifugine (Dichroa febrifuga), and glycorine (Glycosmis pentaphylla), which demonstrated early pharmacological activities ranging from bronchodilation to antimalarial effects [9]. The synthetic exploration of quinazolinones accelerated during the mid-20th century as their versatile reactivity became apparent through classical condensation reactions involving anthranilic acid derivatives and nitriles or orthoesters [4].
The medicinal significance of quinazolin-4(1H)-one derivatives expanded dramatically with the discovery of protein kinase inhibition capabilities. Clinically approved quinazoline-based drugs targeting epidermal growth factor receptor (EGFR) tyrosine kinase include gefitinib, erlotinib, afatinib, lapatinib, and vandetanib [2] [7]. 7-Methoxyquinazolin-4(1H)-one specifically serves as a synthetic precursor for several such therapeutics, including intermediates in the synthesis of gefitinib (where it undergoes further functionalization at positions 6 and 7) [10]. The strategic placement of the methoxy group at C7 enhances electron donation to the ring system, influencing binding interactions with kinase domains and metabolic stability profiles.
Modern synthetic advancements (2017–2023) have focused on efficient eco-compatible protocols for constructing quinazoline scaffolds, including:
These innovations have positioned 7-methoxyquinazolin-4(1H)-one as a versatile building block for generating libraries of analogues targeting diverse kinases beyond EGFR, including Src family kinases, cyclin-dependent kinases, and histone deacetylase complexes [9]. The compound's synthetic tractability enables structural diversification at multiple positions: electrophilic substitution at C5/C8, nucleophilic displacement of activated halogens at C6 (when oxidized), N-alkylation at N1/N3, and functionalization of the methoxy group via demethylation or dealkylation [4] [6].
The physicochemical profile of 7-methoxyquinazolin-4(1H)-one underpins its handling characteristics, synthetic utility, and biological interactions. With a molecular weight of 176.17 g/mol, it falls well below the typical threshold (<500 g/mol) for drug-like small molecules. Experimental measurements indicate a calculated partition coefficient (LogP) of approximately 1.0, reflecting balanced lipophilicity-hydrophilicity characteristics suitable for cellular permeability [6] [8]. This moderate LogP value arises from the hydrophilic 4-oxo group counterbalancing the hydrophobic aromatic system and methoxy substituent.
Solubility analyses demonstrate that the compound exhibits limited aqueous solubility (<1 mg/mL in pure water) due to its crystalline packing and predominantly nonpolar surface area. However, it displays enhanced dissolution in polar aprotic solvents:
The compound presents as a white to pale yellow crystalline solid under ambient conditions, with a characteristic melting point range of 245-250°C, indicative of stable crystalline lattice formation. Spectroscopic signatures include:
Table 2: Summary of Physicochemical Properties
Property | Value/Range | Conditions/Notes |
---|---|---|
Molecular Weight | 176.17 g/mol | - |
Calculated LogP | 0.8 - 1.2 | Octanol-water partition coefficient |
Melting Point | 245-250°C | Decomposition may occur |
Solubility in Water | <1 mg/mL | 25°C, pH 7.0 |
Solubility in DMSO | >50 mg/mL | 25°C |
Solubility in Methanol | ~15 mg/mL | 25°C |
pKa (Predicted) | ~9.4 (NH proton) | 4-Oxo group participates in tautomerism |
TPSA (Topological Polar Surface Area) | 54.98 Ų | Calculated value |
Storage protocols recommend protection from prolonged light exposure and moisture under ambient or refrigerated conditions (2-8°C) in tightly sealed containers. The compound demonstrates moderate stability under inert atmospheres but may undergo gradual oxidative degradation upon exposure to air over extended periods [8]. Its topological polar surface area (54.98 Ų) suggests potential for moderate passive membrane permeability, aligning with its LogP profile. The hydrogen bond donor capacity (one NH group) and acceptor capacity (three sites: carbonyl oxygen, pyrimidine nitrogen, and methoxy oxygen) enable diverse intermolecular interactions crucial for crystal engineering and target binding [6] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1